3-(Cyclopropylthio)phenylboronic acid
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Overview
Description
Synthesis Analysis
The primary method for the synthesis of boronic acids is through the electrophilic trapping of an organometallic reagent with a boric ester (e.g. B(Oi-Pr)3 or B(OMe)3). The reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .Chemical Reactions Analysis
Boronic acids, including 3-(Cyclopropylthio)phenylboronic acid, are known to participate in various chemical reactions. One of the most common reactions is the Suzuki-Miyaura coupling, a widely-applied transition metal catalyzed carbon-carbon bond forming reaction .Scientific Research Applications
Catalyst in Organic Synthesis
Phenylboronic acids are recognized for their utility as catalysts in organic synthesis. For example, they have been used as non-toxic catalysts for the efficient and one-pot synthesis of tetrahydrobenzo[b]pyrans, demonstrating advantages such as operational simplicity, shorter reaction times, higher yields, and minimal environmental impact (Nemouchi et al., 2012). This suggests potential applications of "3-(Cyclopropylthio)phenylboronic acid" in facilitating similar organic reactions due to its structural resemblance.
Structural and Molecular Studies
Phenylboronic acids also serve as key intermediates in the synthesis of complex molecules. Studies have detailed their conformational, structural, vibrational, electronic properties, and molecular docking capabilities, underpinning their significance in developing inhibitors for various biological targets (Tanış et al., 2020). This foundational knowledge supports the exploration of "this compound" in designing new compounds with specific biological activities.
Targeted Drug Delivery
The modification of nanoparticles with phenylboronic acids, such as in the creation of phenylboronic acid-decorated nanoparticles, enhances tumor targeting and penetration. This strategy has been effectively applied to improve the tumor accumulation and antitumor effect of drugs, showcasing the potential of phenylboronic acid derivatives in targeted cancer therapy (Wang et al., 2016). By extension, "this compound" could be investigated for similar applications in enhancing the delivery and efficacy of therapeutic agents.
Advanced Bio-Applications
The utility of phenylboronic acid-decorated polymeric nanomaterials in biosensors and drug delivery systems emphasizes the role of these compounds in advanced bio-applications. Their ability to form reversible complexes with polyols allows for the development of glucose-responsive systems, important for insulin delivery and other therapeutic interventions (Lan & Guo, 2019). This highlights another possible area where "this compound" could contribute, particularly in the creation of responsive and targeted treatment modalities.
Future Directions
Mechanism of Action
Target of Action
Boronic acids, including phenylboronic acid, are known to interact with cis-diol-containing molecules . This suggests that 3-(Cyclopropylthio)phenylboronic acid may also interact with such molecules, which are prevalent in biological systems.
Mode of Action
Boronic acids are known to form reversible covalent complexes with cis-diol-containing molecules . This interaction is pH-dependent, forming a covalent complex under high pH conditions and dissociating under acidic conditions . This pH-responsive behavior could potentially be leveraged for targeted drug delivery and other therapeutic applications.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH could potentially influence the compound’s ability to form covalent complexes with cis-diol-containing molecules .
Properties
IUPAC Name |
(3-cyclopropylsulfanylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO2S/c11-10(12)7-2-1-3-9(6-7)13-8-4-5-8/h1-3,6,8,11-12H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRIBESPMJRRSQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)SC2CC2)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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